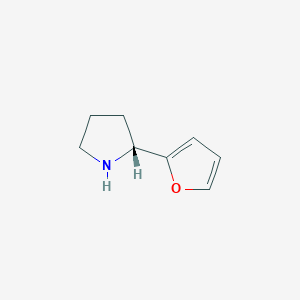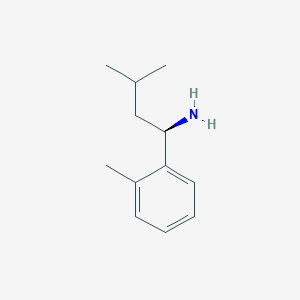![molecular formula C7H15NO B13050332 2-[(3S)-1-methylpyrrolidin-3-yl]ethanol](/img/structure/B13050332.png)
2-[(3S)-1-methylpyrrolidin-3-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3S)-1-methylpyrrolidin-3-yl]ethanol is a chemical compound with a pyrrolidine ring structure, which is a five-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-1-methylpyrrolidin-3-yl]ethanol typically involves the reaction of a pyrrolidine derivative with an appropriate alcohol. One common method is the reduction of a pyrrolidinone precursor using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent like tetrahydrofuran (THF) or diethyl ether .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of pyrrolidinone derivatives under high pressure and temperature conditions. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3S)-1-methylpyrrolidin-3-yl]ethanol undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form various derivatives using reducing agents such as LiAlH4 or NaBH4.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Various alcohol derivatives
Substitution: Alkyl halides
Applications De Recherche Scientifique
2-[(3S)-1-methylpyrrolidin-3-yl]ethanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(3S)-1-methylpyrrolidin-3-yl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple five-membered ring containing one nitrogen atom.
Pyrrolidinone: A lactam derivative of pyrrolidine.
Piperidine: A six-membered ring containing one nitrogen atom
Uniqueness
2-[(3S)-1-methylpyrrolidin-3-yl]ethanol is unique due to its specific structure, which includes a hydroxyl group attached to the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
2-[(3S)-1-methylpyrrolidin-3-yl]ethanol |
InChI |
InChI=1S/C7H15NO/c1-8-4-2-7(6-8)3-5-9/h7,9H,2-6H2,1H3/t7-/m0/s1 |
Clé InChI |
HRVHWDLLWKMHNT-ZETCQYMHSA-N |
SMILES isomérique |
CN1CC[C@H](C1)CCO |
SMILES canonique |
CN1CCC(C1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride](/img/structure/B13050250.png)
![2-(Chloromethyl)thieno[3,2-B]thiophene](/img/structure/B13050263.png)
![2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050273.png)
![(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050282.png)


![8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine](/img/structure/B13050296.png)
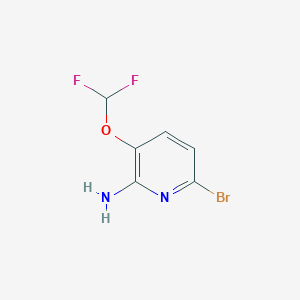
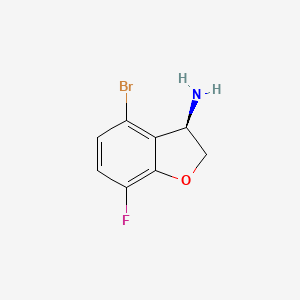
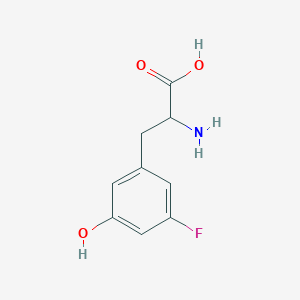
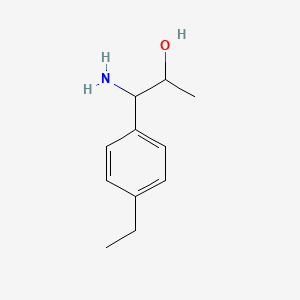
![Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13050324.png)
